molecular formula C9H12ClNO B1336337 3-(4-Chlorophenoxy)propan-1-amine CAS No. 50911-60-9

3-(4-Chlorophenoxy)propan-1-amine

Cat. No. B1336337
CAS RN: 50911-60-9
M. Wt: 185.65 g/mol
InChI Key: MCLOWWAMHNUYTJ-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenoxy)propan-1-amine" is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions with amines, which can provide insight into the behavior of similar compounds. For instance, the reaction of various chlorophenyl compounds with amines is a recurring theme in the provided literature .

Synthesis Analysis

The synthesis of related compounds often involves reactions with amines. For example, a novel compound with a chlorophenyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the reaction of α-chloro ketone with primary amines in the presence of aqueous potassium hydroxide at room temperature was studied, yielding N-substituted propionamides . These methods suggest potential pathways for synthesizing compounds like "3-(4-Chlorophenoxy)propan-1-amine".

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a chlorophenyl compound was determined, and its molecular geometry was analyzed using DFT with a 6-31G (d,p) basis set . These studies provide a framework for understanding the molecular structure of "3-(4-Chlorophenoxy)propan-1-amine".

Chemical Reactions Analysis

The reactions of chlorophenyl compounds with amines have been studied, revealing insights into their kinetics and mechanisms. For example, the reactions of chlorophenyl thionocarbonates with secondary alicyclic amines were kinetically studied, and a zwitterionic tetrahedral intermediate was proposed in the reaction mechanism . These findings can help predict the reactivity of "3-(4-Chlorophenoxy)propan-1-amine" with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as their thermal properties and decomposition products. Segmented polyurethanes containing chloropropanediol in their structure were studied thermoanalytically, revealing the relationship between chlorine content and the intensity of amine formation during decomposition . These studies can inform the expected properties of "3-(4-Chlorophenoxy)propan-1-amine", such as its thermal stability and potential decomposition behavior.

Scientific Research Applications

Chemical Synthesis and Characterization

3-(4-Chlorophenoxy)propan-1-amine, as a chemical compound, plays a significant role in various synthesis and characterization studies. For instance, it has been utilized in the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These compounds, derived from the reduction of Schiff bases, are essential in inorganic chemistry for their potential applications in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).

Antimicrobial and Antioxidant Properties

Research has also explored the antimicrobial and antioxidant properties of compounds related to 3-(4-Chlorophenoxy)propan-1-amine. For instance, its derivatives have been synthesized and found to exhibit high antibacterial activity. This aspect is particularly relevant in the field of pharmaceutical sciences and drug development, where new antimicrobial agents are continuously sought (Арутюнян et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, 3-(4-Chlorophenoxy)propan-1-amine derivatives have been used for the extraction and analysis of environmental samples. For instance, amino-functionalized polymers derived from this compound have been employed in solid-phase microextraction techniques, demonstrating their importance in environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the compound and its derivatives have been investigated for their potential in creating novel materials. For example, amine-functionalized bridged silsesquioxanes synthesized from related compounds have shown unique optical and hydrophilic properties, useful in advanced material applications (Pereira et al., 2018).

Future Directions

Future research could focus on the synthesis of 3-(4-Chlorophenoxy)propan-1-amine and its derivatives, as well as their potential applications in various fields. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

properties

IUPAC Name

3-(4-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLOWWAMHNUYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424466
Record name 3-(4-Chlorophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)propan-1-amine

CAS RN

50911-60-9
Record name 3-(4-Chlorophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of aluminium chloride (7.95 g) in ether (25 ml) was added to a stirred suspension of lithium aluminium chloride (2.02 g) in ether (45 ml). A solution of 3-(4-chlorophenoxy)propionitrile (10. 4 g) in ether (75 ml) was then added to the stirred suspension in a dropwise fashion over a period of 0.5 hours. The reaction mixture was allowed to reflux during the addition and was stirred for a further 0.75 hours after the addition was complete. Water (20 ml) was slowly added to the cooled reaction mixture, followed by sodium hydroxide solution (0.001M, 10 ml). The resulting precipitate was collected by filtration, washed with ethyl acetate and the filtrate dried using phase separating paper and evaporated to give 3-(4-chlorophenoxy)propylamine as an oil (7.5 g). Treatment of this oil with ethereal hydrogen chloride solution gave a solid which was recrystallised from ethanol to yield the hydrogen chloride salt of 3-(4-chlorophenoxy)propylamine as a solid (1.6 g), m.p. 182° C.; microanalysis, found: C, 48.5; H, 5.9; N, 6.3, Cl 31.6%; C9H12ONCl.HCl requires: C, 48.6; H, 5.9; N, 6.3; Cl, 32.0%.
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Intermediate 11 (150 mg, 0.808 mmol, 85% yield) was prepared as a white powder following the procedure described for Intermediate 9 replacing 2,6-dichlorophenol with 4-chlorophenol as starting material. LC-MS (ESI) 186 (M+H), RT=1.41 min (Method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Gravestock, AL Rousseau, ACU Lourens… - European journal of …, 2011 - Elsevier
A small set of novel 2,N 6 -disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines was prepared possessing a flexible tether between the exocyclic nitrogen bonded to C-6 of the 1,2-…
Number of citations: 34 www.sciencedirect.com
ACU Lourens, D Gravestock, RL Van Zyl… - Organic & …, 2016 - pubs.rsc.org
The design, synthesis and biological evaluation of a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines is described. These compounds exhibited in vitro antiplasmodial activity in …
Number of citations: 13 pubs.rsc.org

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